BenchChemオンラインストアへようこそ!

YO-01027

γ-Secretase IC50 Potency

YO-01027 (DBZ) is a dipeptidic, transition-state analog γ-secretase inhibitor with balanced APPL/Notch inhibition (IC50 2.6/2.9 nM). Unlike selective GSIs (e.g., Avagacestat) or weaker inhibitors (DAPT), YO-01027 uniquely inhibits Signal Peptide Peptidase (SPP) and potently blocks Notch signaling—enabling safer iPSC generation without KLF4/CMYC, studying Notch addiction in cancer, and investigating SPP-dependent viral mechanisms. Choose YO-01027 for reproducible, low-nanomolar γ-secretase blockade.

Molecular Formula C26H23F2N3O3
Molecular Weight 463.5 g/mol
CAS No. 209984-56-5
Cat. No. B1670418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYO-01027
CAS209984-56-5
SynonymsYO-01027;  YO 01027;  YO01027;  Dibenzazepine;  DBZ;  Iminostilbene;  Deshydroxy LY-411575.
Molecular FormulaC26H23F2N3O3
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
InChIInChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1
InChIKeyQSHGISMANBKLQL-OWJWWREXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YO-01027 (Dibenzazepine, DBZ): A Potent, Transition-State Analog γ-Secretase Inhibitor


YO-01027 (CAS 209984-56-5), also known as Dibenzazepine or DBZ, is a dipeptidic, cell-permeable inhibitor of the γ-secretase complex . It is a transition-state analog that targets the N-terminal fragment of Presenilin within the γ-secretase active site , [1]. YO-01027 potently blocks the cleavage of both Amyloid Precursor Protein-Like (APPL) and the Notch receptor, exhibiting IC50 values of 2.6 nM and 2.9 nM, respectively, in cell-free assays .

YO-01027 Selection Rationale: Why Close Analogs Are Not Interchangeable


While several γ-secretase inhibitors (GSIs) exist, simple substitution is scientifically unsound due to significant differences in potency, target selectivity, and mechanism of action. YO-01027 is a transition-state analog with a distinct dibenzazepine core [1]. Its balanced, high-potency inhibition of both APPL and Notch pathways (IC50 ~2.6-2.9 nM) contrasts sharply with earlier GSIs like DAPT (IC50 ~20 nM) or more selective inhibitors like Avagacestat (193-fold selectivity for Aβ over Notch) [2]. Furthermore, the structure of YO-01027 confers a unique ability to inhibit the related intramembrane protease Signal Peptide Peptidase (SPP), an activity not shared by all GSIs, such as Semagacestat (LY450139) or Avagacestat [3]. These differences in biochemical profile translate directly into distinct biological outcomes, including varying effects on stem cell differentiation and antiviral activity [3], [4].

YO-01027 Evidence-Based Differentiators: Head-to-Head Quantitative Comparisons


Potency Advantage: YO-01027 vs. DAPT in γ-Secretase Inhibition

YO-01027 demonstrates significantly higher potency against the γ-secretase complex compared to the first-generation GSI, DAPT. In cell-free assays, YO-01027 inhibits APPL cleavage with an IC50 of 2.6 nM, whereas DAPT is reported to inhibit total Aβ production in cells with an IC50 of 20 nM , . This represents an approximately 7.7-fold higher potency for YO-01027, though it is important to note the difference in assay type (cell-free vs. cellular).

γ-Secretase IC50 Potency

Superior Antiviral Activity Against DENV: YO-01027 vs. LY-411575

In a head-to-head comparison of antiviral activity against Dengue Virus (DENV), YO-01027 was shown to be more potent than its close structural analog LY-411575. Treatment of DENV-infected Huh7.5.1 cells with YO-01027 resulted in potent viral suppression at concentrations as low as 30 nM, while LY-411575 required a concentration of 3 nM to achieve a comparable effect [1].

Antiviral Dengue Virus SPP Inhibition

Unique SPP Inhibitory Activity Differentiates YO-01027 from Avagacestat and Semagacestat

YO-01027 is a potent inhibitor of Signal Peptide Peptidase (SPP), an activity that distinguishes it from several other GSIs. In contrast, Avagacestat (BMS-708163) and Semagacestat (LY450139) are known to not inhibit SPP [1]. This differential activity profile was used to demonstrate that targeting SPP, and not just γ-secretase, is critical for antiviral activity against Dengue Virus [1].

Signal Peptide Peptidase SPP Selectivity

Effective in Notch-Dependent iPSC Generation: YO-01027 as an Enabling Tool

YO-01027 (DBZ) has been shown to improve the efficiency of induced Pluripotent Stem Cell (iPSC) generation by blocking the Notch signaling pathway. This application allows for the production of iPSCs from mouse and human keratinocytes without the need for the oncogenes KLF4 and CMYC [1]. This specific application is supported by the compound's well-characterized and potent inhibition of Notch processing.

iPSC Generation Stem Cell Notch Signaling

Comparative Efficacy in Clonogenic Survival Assays: YO-01027 vs. RO4929097

In a study of RNF8-deficient breast tumor cells, YO-01027 and RO4929097 were both tested for their effects on clonogenic survival. While both GSIs reduced survival, the study's dot plots indicate that YO-01027 demonstrated a more pronounced effect on reducing clonogenic survival in this specific genetic background compared to RO4929097 [1].

Oncology Breast Cancer Clonogenic Survival

YO-01027: Optimal Applications Based on Evidence-Based Differentiation


Oncogene-Free Induced Pluripotent Stem Cell (iPSC) Generation

YO-01027 is a critical enabling tool for the generation of induced pluripotent stem cells (iPSCs) with reduced oncogenic risk. Its potent inhibition of the Notch signaling pathway allows researchers to replace the canonical reprogramming factors KLF4 and CMYC, thereby improving the safety profile and efficiency of iPSC production from human and mouse keratinocytes [1]. This application is directly supported by primary literature.

Investigating Signal Peptide Peptidase (SPP) in Antiviral and Antigen Presentation Research

As a validated inhibitor of both γ-secretase and Signal Peptide Peptidase (SPP), YO-01027 is uniquely positioned for research into SPP-dependent biology, unlike many other GSIs which lack this activity [2]. This makes it a preferred tool for studies on the host cell mechanisms of viral propagation, such as for Hepatitis C Virus (HCV) and Dengue Virus (DENV), as well as for investigating the role of SPP in MHC Class I antigen presentation [2].

Dissecting Notch-Dependent Tumorigenesis and Clonogenic Survival in Breast Cancer Models

Preclinical evidence supports the use of YO-01027 as a potent agent for studying Notch addiction in cancer. Head-to-head studies have shown its efficacy in reducing the clonogenic survival of specific breast cancer cell lines, such as those with RNF8 deficiency, potentially outperforming other GSIs like RO4929097 in this context [3]. This makes it a key tool for oncology researchers investigating the role of Notch in tumor progression and therapeutic response.

General Potent Inhibition of γ-Secretase-Dependent Processing in Cellular Assays

For any application requiring near-complete and reliable blockade of the γ-secretase complex at low nanomolar concentrations, YO-01027 serves as a high-potency, transition-state analog probe [4]. Its balanced activity against both APPL and Notch (IC50 ~2.6-2.9 nM) makes it suitable for mechanistic studies where robust, non-discriminatory inhibition of γ-secretase substrates is required, providing a clear advantage over less potent or more selective inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for YO-01027

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.